2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction is carried out under controlled conditions to ensure the formation of the desired isoindole-dione scaffold . The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is typically conducted at elevated temperatures to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are also common, where the methoxy-naphthyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamine derivatives.
Scientific Research Applications
2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share a similar isoindole-dione structure and exhibit comparable chemical reactivity and biological activities.
2-methoxy-1-naphthyl derivatives:
Uniqueness
What sets 2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of the methoxy-naphthyl group and the isoindole-dione structure, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to other similar compounds.
Properties
Molecular Formula |
C20H14N2O3 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]isoindole-1,3-dione |
InChI |
InChI=1S/C20H14N2O3/c1-25-18-11-10-13-6-2-3-7-14(13)17(18)12-21-22-19(23)15-8-4-5-9-16(15)20(22)24/h2-12H,1H3/b21-12+ |
InChI Key |
OVFVEZFVGFVKPH-CIAFOILYSA-N |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=O)C4=CC=CC=C4C3=O |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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